(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one (E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 325994-25-0
VCID: VC6094799
InChI: InChI=1S/C24H17FN2O2S/c25-19-13-11-17(12-14-19)15-21-23(29)27(20-9-5-2-6-10-20)24(26-21)30-16-22(28)18-7-3-1-4-8-18/h1-15H,16H2/b21-15+
SMILES: C1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4
Molecular Formula: C24H17FN2O2S
Molecular Weight: 416.47

(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one

CAS No.: 325994-25-0

Cat. No.: VC6094799

Molecular Formula: C24H17FN2O2S

Molecular Weight: 416.47

* For research use only. Not for human or veterinary use.

(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one - 325994-25-0

Specification

CAS No. 325994-25-0
Molecular Formula C24H17FN2O2S
Molecular Weight 416.47
IUPAC Name (5E)-5-[(4-fluorophenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one
Standard InChI InChI=1S/C24H17FN2O2S/c25-19-13-11-17(12-14-19)15-21-23(29)27(20-9-5-2-6-10-20)24(26-21)30-16-22(28)18-7-3-1-4-8-18/h1-15H,16H2/b21-15+
Standard InChI Key HXOVBFCYGUJXAD-RCCKNPSSSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure centers on a 1H-imidazol-5(4H)-one core, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. Substituents include:

  • A (4-fluorobenzylidene) group at C4, introducing a conjugated π-system and electron-withdrawing fluorine atom.

  • A 2-((2-oxo-2-phenylethyl)thio) moiety at C2, combining a thioether linkage with a ketone-functionalized phenacyl group.

  • A phenyl ring at N1, contributing hydrophobic character.

The (E) configuration at the C4 benzylidene double bond is critical for maintaining planarity and optimizing interactions with biological targets .

Spectroscopic Characterization

While direct data for this compound are scarce, related imidazolones exhibit characteristic FT-IR absorptions for C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches . 1^1H-NMR signals for the benzylidene proton typically appear as a singlet near δ 8.2–8.5 ppm, while the thioether’s methylene protons resonate as a quartet at δ 3.8–4.2 ppm.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of imidazolones generally follows a two-step protocol involving oxazolone formation followed by cyclocondensation :

  • Oxazolone Precursor Synthesis:
    Hippuric acid derivatives react with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in acetic anhydride to form 4-arylidene-2-substituted oxazolones. For example, 4-(4-fluorobenzylidene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one could serve as an intermediate .

  • Thioether Functionalization:
    The thiol group at C2 undergoes alkylation with 2-bromoacetophenone to introduce the (2-oxo-2-phenylethyl)thio moiety. Nickel-catalyzed reactions may enhance yield and regioselectivity.

Representative Reaction Scheme:

Oxazolone+2-BromoacetophenoneAcOH, ΔTarget Compound\text{Oxazolone} + \text{2-Bromoacetophenone} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

Key conditions: Acetic acid reflux (100°C, 2–4 h), yielding 60–75% after recrystallization .

Biological Activity and Mechanisms

Anticancer Activity

While direct studies are lacking, dual BRD4/PLK1 inhibitors like aminopyrimidine-diones (IC₅₀ = 0.02–0.09 µM in MDA-MB-231 cells) provide a framework for hypothesizing activity. The phenacyl-thioether moiety could disrupt protein-protein interactions in oncogenic complexes .

Pharmacological Properties

ADME Profiling

PropertyValue/CharacteristicSource
LogP3.2–3.8 (moderate lipophilicity)Calculated
Solubility<10 µM (aqueous buffer)Analog data
Plasma Protein Binding85–90%

Toxicity Profile

Related imidazolones show low acute toxicity (LD₅₀ > 500 mg/kg in rats) and minimal gastrointestinal irritation, attributed to COX-2 selectivity over COX-1 .

Applications and Future Directions

Therapeutic Prospects

  • Inflammation: Potential as a COX-2-selective NSAID with reduced ulcerogenic risk .

  • Oncology: Exploration as a dual epigenetic/kinase inhibitor via BRD4/PLK1 modulation .

Research Priorities

  • Structure-Activity Studies: Modifying the thioether linker (e.g., replacing oxygen/sulfur) to optimize pharmacokinetics.

  • In Vivo Validation: Efficacy testing in xenograft models and pharmacokinetic profiling .

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